molecular formula C19H21N3OS B2393544 4-(dimethylamino)-N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865544-62-3

4-(dimethylamino)-N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Katalognummer: B2393544
CAS-Nummer: 865544-62-3
Molekulargewicht: 339.46
InChI-Schlüssel: KNOKMMMIXXKYPT-FMQUCBEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-(dimethylamino)-N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a 1,3-benzothiazole ring system. Key structural attributes include:

  • Benzamide core: A para-dimethylamino-substituted benzoyl group.
  • Benzothiazole moiety: A 2,3-dihydro-1,3-benzothiazol-2-ylidene group with 3-ethyl and 6-methyl substituents.

Eigenschaften

IUPAC Name

4-(dimethylamino)-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-5-22-16-11-6-13(2)12-17(16)24-19(22)20-18(23)14-7-9-15(10-8-14)21(3)4/h6-12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOKMMMIXXKYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(Dimethylamino)-N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H22N4S
  • Molecular Weight : 342.46 g/mol

The structure features a dimethylamino group and a benzothiazole moiety, which are critical for its biological interactions.

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Antimicrobial Activity : Studies have shown that derivatives of benzothiazole compounds exhibit significant antimicrobial properties against a range of pathogens. The presence of the dimethylamino group enhances the lipophilicity, aiding in membrane penetration and increasing antimicrobial efficacy .
  • Anticancer Properties : Benzothiazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways. The compound may inhibit specific signaling pathways essential for tumor growth, including the PI3K/Akt and MAPK pathways .
  • Neuroprotective Effects : Some studies suggest that compounds similar to this one can modulate neurotransmitter systems and exhibit neuroprotective effects against oxidative stress in neuronal cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityEffect ObservedReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cells
NeuroprotectiveReduces oxidative stress in neuronal cultures

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various benzothiazole derivatives, including the compound . It was found to exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Cancer Cell Line Study : In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, attributed to increased apoptosis as indicated by flow cytometry analysis .
  • Neuroprotective Study : Research involving neuronal cell cultures treated with the compound showed a marked reduction in reactive oxygen species (ROS) levels, suggesting potential neuroprotective effects against oxidative damage .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzamide moiety linked to a benzothiazole derivative. The synthesis of such compounds typically involves multi-step organic reactions, including condensation reactions and cyclization processes. For instance, the synthesis can be achieved through the reaction of dimethylaminobenzaldehyde with appropriate benzothiazole derivatives under specific conditions to yield the desired product.

Antimicrobial Properties

Research has indicated that derivatives of benzothiazole exhibit significant antimicrobial activity. The compound may possess similar properties, potentially inhibiting the growth of various bacterial and fungal strains. Studies have demonstrated that compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Potential

Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound's structure suggests it may interact with biological targets involved in cancer cell proliferation. Preliminary studies indicate that related compounds exhibit cytotoxic effects on various cancer cell lines, including colorectal carcinoma . The mechanism often involves the inhibition of key enzymes or pathways critical for tumor growth.

Anti-inflammatory Effects

Some benzothiazole derivatives have also been reported to possess anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, revealing that certain modifications to the structure significantly enhanced their activity against specific pathogens. For example, compounds with electron-withdrawing groups showed increased potency against resistant bacterial strains .

Evaluation of Anticancer Activity

In another research effort, a series of benzothiazole derivatives were synthesized and tested for their anticancer activity using the Sulforhodamine B assay against human colorectal carcinoma cells (HCT116). Results indicated that some compounds exhibited IC50 values lower than standard treatments like 5-Fluorouracil, suggesting promising therapeutic potential .

Comparative Analysis of Related Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity (IC50)
Compound AStructure AMIC = 1.27 µMIC50 = 5.85 µM
Compound BStructure BMIC = 1.43 µMIC50 = 4.53 µM
4-(dimethylamino)-N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamideTBDTBDTBD

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following compounds share structural similarities with Compound A , differing primarily in substituents and heterocyclic systems:

Compound ID Core Structure Substituents Molecular Weight (g/mol) Key Features
Compound A Benzamide + 2,3-dihydro-1,3-benzothiazole -N(CH₃)₂ (benzamide), -C₂H₅, -CH₃ (benzothiazole) ~383.47 (estimated) Electron-rich benzamide; sterically hindered benzothiazole
Compound B () Benzamide + 1,3-benzothiazole -OCH₃ (2,4-dimethoxy), -Br, -C₂H₅ 473.83 Halogen (Br) introduces potential halogen bonding; methoxy enhances lipophilicity
Compound C () Aniline + benzothiazole -CH₃ (benzothiazole), -CH₃ (benzylidene) ~345.43 (estimated) Conjugated imine system; lacks amide linkage
Compound D () Benzenesulfonamide + benzothiazole -OCH₃, -CH₃ ~364.43 Sulfonamide group enables strong hydrogen bonding

Key Observations :

  • Steric Effects : The 3-ethyl group in Compound A introduces greater steric hindrance than the smaller substituents in Compound C or Compound D , which may influence binding affinity in biological systems .

Characterization Tools :

  • X-ray Crystallography : SHELX and WinGX suites () are standard for confirming the planar benzothiazole-amide geometry.
  • Spectroscopy : ¹H/¹³C NMR and IR (as in ) validate substituent positions and hydrogen-bonding motifs.

Comparison with :

  • Compound B’s bromine atom may confer halogen-bonding interactions with biological targets, whereas Compound A relies on hydrogen bonding via the amide and dimethylamino groups.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: Compound A’s amide and dimethylamino groups can act as both donors and acceptors, forming diverse supramolecular architectures (e.g., chains or rings) as described in .
  • Crystal Packing : The ethyl group in Compound A may induce torsional strain, reducing crystallinity compared to smaller substituents in Compound C or Compound D .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step reactions, typically starting with condensation between substituted benzothiazole precursors and benzamide derivatives. A common method includes:

Condensation : Reacting a benzothiazole derivative (e.g., 3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-amine) with 4-(dimethylamino)benzoyl chloride under reflux in anhydrous ethanol with catalytic acetic acid .

Purification : Post-reaction solvent evaporation under reduced pressure, followed by recrystallization using ethanol or acetonitrile.

Optimization : Key parameters include temperature control (70–80°C), solvent polarity, and stoichiometric ratios (1:1.1 benzothiazole:benzoyl chloride) to minimize by-products like unreacted amines or oxidized species .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:
Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the imine bond (C=N) at ~160 ppm and dimethylamino group signals (δ 2.8–3.1 ppm) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 377.86) .

Basic: How is the compound’s bioactivity initially assessed in academic research?

Answer:
Initial screening involves:

  • In vitro assays : Testing against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50_{50} values compared to reference compounds (e.g., doxorubicin) .
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates to identify potential targets .
  • Comparative studies : Benchmarking against structurally related benzothiazoles (e.g., dimethoxybenzamide derivatives) to establish baseline activity .

Advanced: How can researchers resolve contradictory bioactivity data across different studies?

Answer:
Contradictions often arise from variability in experimental design. Mitigation strategies include:

  • Dose-response standardization : Using consistent molar concentrations (e.g., 1–100 µM) and exposure times (24–72 hours) .
  • Structural validation : Re-analysing the compound’s configuration (E/Z isomerism) via X-ray crystallography or NOESY NMR to rule out structural misassignment .
  • Target validation : Employing siRNA knockdown or CRISPR-Cas9 to confirm mechanistic pathways implicated in conflicting studies .

Advanced: What computational methods support the design of derivatives with enhanced activity?

Answer:

  • Molecular docking : Simulate binding to targets like EGFR or PARP using AutoDock Vina, focusing on interactions between the dimethylamino group and hydrophobic pockets .
  • QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups on the benzothiazole ring) with IC50_{50} values to predict potency .
  • DFT calculations : Analyze electron density maps to optimize the imine bond’s electrophilicity for improved target engagement .

Advanced: How does the compound’s reactivity with biological nucleophiles inform its mechanism of action?

Answer:
The benzothiazole-imine moiety undergoes nucleophilic attack by cysteine residues in target proteins, forming covalent adducts. Key steps:

Thiol reactivity : Incubate the compound with glutathione (GSH) and monitor adduct formation via LC-MS to quantify reactivity .

Enzyme inactivation : Pre-treat enzymes (e.g., thioredoxin reductase) with the compound and measure activity loss, confirming irreversible inhibition .

Structural analysis : X-ray crystallography of protein-compound complexes to identify modified residues .

Advanced: What strategies are effective for scaling up synthesis without compromising yield?

Answer:

  • Flow chemistry : Continuous flow systems to maintain precise temperature control and reduce side reactions during condensation .
  • Green solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for safer, higher-yield recrystallization .
  • Catalytic optimization : Use immobilized lipases or Lewis acids (e.g., ZnCl2_2) to accelerate amide bond formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.